molecular formula C12H9F4NO3 B2910398 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid CAS No. 1024222-29-4

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid

Cat. No.: B2910398
CAS No.: 1024222-29-4
M. Wt: 291.202
InChI Key: LRQMZKYMRFITJK-UHFFFAOYSA-N
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Description

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is a complex organic compound characterized by the presence of a cyclopropane ring, a fluorinated aniline moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorinated aniline moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the cyclopropane ring.

    3-Amino-4-fluorobenzotrifluoride: Similar aniline derivative but with different substituents.

    4-Fluoro-3-aminobenzotrifluoride: Another fluorinated aniline derivative with a different substitution pattern.

Uniqueness

The uniqueness of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and a highly fluorinated aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQMZKYMRFITJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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